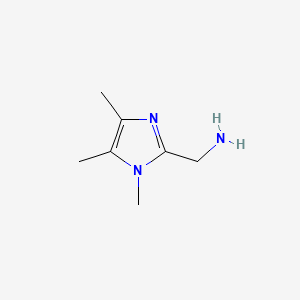

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(1,4,5-trimethylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-6(2)10(3)7(4-8)9-5/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBHJQMCIUZWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-26-5 | |

| Record name | [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

α-Dicarbonyl Condensation Method

The most documented synthesis, detailed in US Patent 4450277A , involves a one-pot reaction of α-dicarbonyl compounds, aldehydes, ammonia, and primary amines in aqueous or alcoholic media. The general reaction mechanism proceeds via the Debus-Radziszewski imidazole synthesis, where:

-

Glyoxal (or substituted α-dicarbonyl) reacts with ammonia and formaldehyde to form an intermediate diimine.

-

Methylamine introduces the N-methyl group, facilitating cyclization into the imidazole core.

The stoichiometric ratio of reactants is critical, with a 1:1:1:1 molar ratio of α-dicarbonyl, aldehyde, ammonia, and amine recommended for optimal yield.

Example Synthesis from Patent US4450277A

A specific preparation of 1,4,5-trimethylimidazole (a precursor) is outlined in Example 3 of the patent:

-

Reactants :

-

Diacetyl (88 parts) as the α-dicarbonyl component.

-

Formaldehyde (40% aqueous, 75 parts) as the aldehyde.

-

Methylamine (40% aqueous, 77.5 parts) and ammonia (10% aqueous, 170 parts) as nitrogen sources.

-

-

Conditions :

-

Solvent: Propanol (150 parts).

-

Temperature: 70°C.

-

Duration: 30-minute addition, followed by 30-minute stirring.

-

-

Work-up : Distillation under reduced pressure (3 mm Hg) yielded 63.6 parts (57.8%) of 1,4,5-trimethylimidazole.

Further functionalization of the imidazole core with a methanamine group likely involves reductive amination or nucleophilic substitution, though explicit protocols are absent in the provided sources.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The patent emphasizes propanol , ethanol , or water as optimal solvents due to their miscibility with reactants and inertness under reaction conditions. Elevated temperatures (70–120°C) enhance reaction rates but require careful control to avoid byproducts.

Table 1: Impact of Reaction Parameters on Yield

| Parameter | Optimal Range | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Temperature | 70–80°C | 57.8–93.7 | <5% |

| Solvent (Propanol) | 100–200 parts | 57.8 | Minimal |

| Molar Ratio (1:1:1:1) | ±10% tolerance | 60–93.7 | Increases beyond |

Stoichiometric Adjustments

Deviations from equimolar ratios reduce yields due to incomplete cyclization. Excess ammonia, however, mitigates the formation of 1-unsubstituted imidazoles, a common side product.

Structural and Chemical Properties

Molecular Characterization

-

Molecular Formula : C₇H₁₃N₃.

-

Molecular Weight : 139.20 g/mol.

-

SMILES : CC1=C(N(C(=N1)CN)C)C.

-

InChIKey : GQBHJQMCIUZWGP-UHFFFAOYSA-N.

Table 2: Physicochemical Data

Derivative: N-Methyl Dihydrochloride Salt

A related compound, N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 1332531-08-4), is commercially available:

-

Formula : C₈H₁₇Cl₂N₃.

-

Molecular Weight : 226.15 g/mol.

-

Hazard : Irritant (requires PPE during handling).

Applications and Derivatives

While direct applications are unspecified in the sources, the patent notes imidazole derivatives’ utility in pharmaceuticals and agrochemicals . The methanamine moiety suggests potential as a ligand or bioactive intermediate.

Chemical Reactions Analysis

Types of Reactions

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Lipophilicity : The trimethyl substitution increases logP compared to halogenated derivatives (e.g., iodinated analogues), which may influence blood-brain barrier penetration .

- Salt Formation : Dihydrochloride salts of the target compound (e.g., Ref: 10-F391302) enhance aqueous solubility, a critical factor for drug formulation .

Computational and Experimental Similarity Assessments

As per , structural similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening. The target compound shares a core imidazole-methanamine structure with analogues but diverges in substituent patterns:

- Electron-Donating vs. Electron-Withdrawing Groups : Trimethyl groups (electron-donating) increase electron density at the imidazole ring, contrasting with nitro or halogenated derivatives (electron-withdrawing) .

Biological Activity

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

The compound has the molecular formula and a molecular weight of 168.21 g/mol. Its structure features a trimethylated imidazole ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It is known to modulate enzyme activities and receptor functions, influencing several biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways.

- Receptor Binding : It can bind to serotonin receptors, potentially affecting neurotransmission and mood regulation .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Some derivatives of this compound have shown promise as anticancer agents. For instance, N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride has been investigated for its ability to inhibit cancer cell proliferation in vitro.

Neuropharmacological Effects

Recent studies have explored the role of imidazole derivatives as serotonin receptor modulators. The compound's interaction with serotonin receptors may contribute to antidepressant effects, making it a candidate for further investigation in mood disorders .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine?

The synthesis typically involves alkylation or substitution reactions. For example, alkylation of imidazole derivatives with trimethylsilyl-protected alcohols under strong bases like sodium hydride in aprotic solvents (e.g., DMF) is a key step . Alternative routes include condensation reactions with glyoxal derivatives, as seen in related imidazole syntheses .

Q. How is this compound characterized post-synthesis?

Characterization employs NMR, mass spectrometry, and X-ray crystallography. For instance, H and C NMR verify methyl group positioning, while mass spectrometry confirms molecular weight (e.g., CHN with MW 148.17) . X-ray structures of analogs (e.g., [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine) provide insights into spatial arrangements .

Q. What precautions are required for handling and storage?

The compound should be stored in airtight containers at 4°C to prevent degradation . Avoid exposure to strong oxidizers, and use PPE (gloves, goggles) during handling due to potential irritancy .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under varying pH?

The imidazole ring’s nitrogen atoms participate in acid-base equilibria, influencing stability. Under acidic conditions, protonation at non-adjacent nitrogen sites may enhance solubility but reduce nucleophilicity. In basic environments, deprotonation can alter reactivity, as seen in analogs like [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine . Computational studies (e.g., DFT) on related compounds predict tautomerization pathways .

Q. How can contradictory toxicity data be addressed in preclinical studies?

While acute toxicity data for this compound is sparse, analogs (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) show potential decomposition into hazardous byproducts (e.g., NO, HCl) . Mitigation strategies include:

- Conducting in silico toxicity prediction using tools like ProTox-II.

- Performing in vitro assays (e.g., Ames test) to assess mutagenicity .

Q. How does substitution on the imidazole ring affect biological activity compared to analogs?

Methyl groups at positions 1,4,5 enhance steric hindrance, reducing binding to off-target enzymes. For example, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine exhibits higher selectivity for histamine receptors than non-methylated analogs . Comparative studies with [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine suggest fluorine substituents improve metabolic stability .

Q. What methodologies resolve discrepancies in spectroscopic data for imidazole derivatives?

Conflicting NMR signals (e.g., overlapping peaks) can be resolved via:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Isotopic labeling (e.g., N) to track nitrogen environments, as demonstrated in [1H-imidazol-2-yl]methanamine dihydrochloride studies .

Q. What computational tools predict interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For instance, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine’s imidazole ring forms π-π interactions with aromatic residues in enzyme active sites . QSAR models of related compounds (e.g., 3-Arylamino-5-[2-(substituted 1-imidazol-2-yl)ethanone]) optimize binding affinity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity with oxidizing agents?

While states stability under normal conditions, analogs like (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine decompose upon prolonged exposure to O . To resolve:

- Perform controlled oxidation experiments (e.g., using HO) with real-time monitoring via FT-IR .

- Compare degradation products with GC-MS .

Methodological Recommendations

- Synthetic Optimization : Use continuous flow reactors for scalable production, ensuring consistent yields .

- Toxicity Screening : Combine zebrafish embryo assays (OECD TG 236) with HepG2 cell viability tests .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 62221413 for structural analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.